molecular formula C24H22ClN3O4 B5010589 (5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione

(5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5010589
M. Wt: 451.9 g/mol
InChI Key: CALUWWXSCXQEHY-NBVRZTHBSA-N
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Description

(5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines an indole moiety with a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole ring, the introduction of the chlorophenoxypropyl group, and the final coupling with the diazinane trione core. Common reagents used in these steps include indole derivatives, chlorophenoxypropyl halides, and diazinane trione precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to modify the diazinane trione core.

    Substitution: The chlorophenoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols) for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of the chlorophenoxy group can produce a variety of functionalized compounds.

Scientific Research Applications

(5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorophenoxy group can enhance the compound’s binding affinity and specificity. The diazinane trione core can contribute to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione: This compound is unique due to its specific combination of functional groups and structural features.

    2-(2-chlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide: A similar compound with a different core structure and functional groups.

    Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives: Compounds with similar indole moieties but different core structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of an indole moiety, a chlorophenoxy group, and a diazinane trione core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-1-ethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4/c1-2-28-23(30)18(22(29)26-24(28)31)14-16-15-27(20-10-5-3-8-17(16)20)12-7-13-32-21-11-6-4-9-19(21)25/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H,26,29,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALUWWXSCXQEHY-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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